2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Description

Properties

Molecular Formula |

C19H19N3O2S |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |

InChI |

InChI=1S/C19H19N3O2S/c1-13-8-9-16(14(2)10-13)20-17(23)12-25-19-22-21-18(24-19)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,20,23) |

InChI Key |

NAUARTPFUAAXPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3)C |

Origin of Product |

United States |

Biological Activity

The compound 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide belongs to the class of 1,3,4-oxadiazole derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, including its anticancer properties, antimicrobial effects, and mechanism of action based on recent research findings.

Chemical Structure

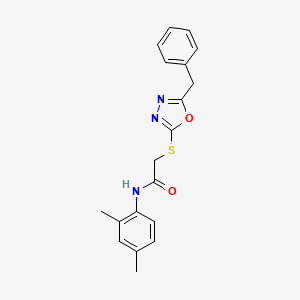

The structural formula of the compound is represented as follows:

Anticancer Activity

Recent studies have indicated that 1,3,4-oxadiazole derivatives exhibit significant anticancer properties. For instance, related compounds have shown promising IC50 values against various cancer cell lines:

| Cell Line | Type of Cancer | IC50 (µM) | Reference |

|---|---|---|---|

| PC-3 | Prostate | 0.67 | |

| HCT-116 | Colon | 0.80 | |

| ACHN | Renal | 0.87 | |

| K-562 | Leukemia | 1.95 | |

| MDA-MB-435 | Melanoma | 2.36 |

The compound's activity is attributed to its ability to inhibit specific molecular targets involved in cancer progression. For example, it has been reported to inhibit enzymes such as EGFR and Src with IC50 values of 0.24 µM and 0.96 µM respectively .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored extensively. The compound was evaluated for its antibacterial and antifungal activities using standard methods against various pathogens:

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacterial | 62 µg/ml |

| Pseudomonas aeruginosa | Bacterial | 68 µg/ml |

| Candida albicans | Fungal | 56 µg/ml |

These results indicate that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are critical in neurotransmitter regulation.

- Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest in cancer cells, preventing proliferation.

- Induction of Apoptosis : The mechanism may involve the activation of apoptotic pathways leading to programmed cell death in malignant cells .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:

- A study evaluated a series of oxadiazole derivatives for their anticancer activity against multiple cell lines and found that modifications to the phenyl ring significantly impacted potency .

- Another investigation focused on the dual inhibition of cholinesterases by oxadiazole derivatives, emphasizing their potential in treating neurodegenerative diseases alongside their anticancer effects .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital enzymatic processes.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably:

-

Cell Line Studies : In vitro evaluations using different cancer cell lines have demonstrated that the compound exhibits significant cytotoxic effects. For example, it has shown growth inhibition percentages ranging from 51.88% to 86.61% against various cancer types including glioblastoma and ovarian cancer cell lines .

Cell Line Growth Inhibition (%) SNB-19 86.61 OVCAR-8 85.26 NCI-H40 75.99 MDA-MB-231 56.53 - Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells through DNA damage and disruption of cellular signaling pathways .

Antitubercular Activity

Recent studies have also explored the antitubercular efficacy of oxadiazole derivatives. The compound was tested against Mycobacterium tuberculosis and demonstrated promising results in inhibiting bacterial growth .

Case Study 1: Synthesis and Evaluation

A comprehensive study synthesized a series of acetamide derivatives including the target compound and evaluated their biological activities against both microbial and cancerous cells. The results indicated that modifications in the oxadiazole ring could enhance biological activity significantly .

Case Study 2: In Vivo Studies

In vivo experiments involving animal models have been conducted to assess the efficacy of similar compounds in treating infections caused by Mycobacterium tuberculosis. These studies highlighted the potential for developing novel therapeutic agents based on the oxadiazole scaffold .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group undergoes nucleophilic substitution under basic conditions. This reaction is critical for introducing new functional groups or modifying biological activity.

Reaction Conditions :

-

Solvent : Dimethylformamide (DMF)

-

Base : Sodium hydride (NaH)

-

Temperature : 35°C

-

Time : 8–10 hours

| Nucleophile | Product Formed | Application | Reference |

|---|---|---|---|

| Amines | Secondary/tertiary amine derivatives | Enhanced bioactivity modulation | |

| Thiols | Disulfide derivatives | Redox-sensitive prodrug development | |

| Alkoxides | Thioether-O-alkyl derivatives | Solubility optimization |

Example :

Reaction with benzylamine yields N-(2,4-dimethylphenyl)-2-((5-benzyl-1,3,4-oxadiazol-2-yl)sulfinyl)acetamide , a potential enzyme inhibitor.

Oxidation of Thioether to Sulfone

The thioether group can be oxidized to a sulfone (-SO₂-), altering electronic properties and metabolic stability.

Reaction Conditions :

-

Oxidizing Agent : Hydrogen peroxide (30% H₂O₂) in acetic acid

-

Temperature : 60°C

-

Time : 4 hours

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio) | 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)sulfonyl) | 85–90 |

Mechanistic Insight :

Oxidation proceeds via a two-electron transfer mechanism, forming a sulfoxide intermediate before complete oxidation to sulfone.

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes alkaline hydrolysis to form a carboxylic acid, enabling further derivatization.

Reaction Conditions :

-

Reagent : 2M NaOH

-

Temperature : Reflux

-

Time : 6 hours

| Starting Material | Product | Application | Reference |

|---|---|---|---|

| 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio) | 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)acetic acid | Precursor for esterification |

Note : The carboxylic acid derivative shows improved water solubility, facilitating formulation studies.

Electrophilic Aromatic Substitution

The benzyl group on the oxadiazole ring participates in electrophilic substitution reactions.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitrobenzyl-substituted derivative | |

| Sulfonation | H₂SO₄/SO₃, 50°C | 3-Sulfobenzyl-substituted derivative |

Example :

Nitration introduces a nitro group at the meta position of the benzyl ring, enhancing electron-withdrawing effects.

Cyclization Reactions

The oxadiazole ring can participate in cycloaddition reactions to form fused heterocycles.

Reaction with Hydrazine :

-

Conditions : Ethanol, reflux, 12 hours

-

Product : Triazole-fused oxadiazole derivatives (e.g., 1,2,4-triazolo[3,4-b] oxadiazole )

-

Application : Anticancer agents targeting thymidine phosphorylase .

Metal-Catalyzed Cross-Coupling

Although not directly reported for this compound, analogous oxadiazoles undergo Suzuki-Miyaura coupling when halogenated.

Hypothetical Pathway :

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide can be contextualized by comparing it with structurally analogous derivatives. Key comparisons are outlined below:

Structural and Functional Group Variations

- Compound 129 (2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide): Substituent: The 2,4-dimethylphenyl group in the target compound is replaced with a 3-(trifluoromethyl)phenyl group. Activity: Exhibited potent inhibitory activity against human alkaline phosphatase (ALP) with an IC50 of 0.420 ± 0.012 µM, significantly lower than the standard (2.80 µM). Molecular docking revealed a binding energy of −7.90 kcal/mol with ALP (PDB: 1EW2). Mechanistic Insight: The electron-withdrawing trifluoromethyl group enhances binding affinity compared to electron-donating methyl groups.

- Compound 4b (2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide): Substituent: Features a phthalazinone moiety and sulfamoylphenyl group. Physicochemical Properties: High melting point (>300°C) due to extended aromatic conjugation and hydrogen-bonding capacity .

- Compounds 8 and 9 (N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide and analogs): Substituent: Benzodioxole and tetrahydronaphthalene groups. Activity: Showed cytotoxic effects on A549 lung adenocarcinoma and C6 glioma cells (comparable to cisplatin) and MMP-9 inhibition, suggesting dual therapeutic roles .

Data Table: Comparative Analysis of Key Derivatives

Mechanistic and Pharmacological Insights

- Bioisosteric Advantage : The 1,3,4-oxadiazole core in the target compound mimics esters/carbamates, enhancing receptor binding via hydrogen bonds and dipole interactions .

- Role of Substituents :

- Hydrophobic Groups (e.g., benzyl, tetrahydronaphthalene) : Improve lipid solubility and membrane penetration.

- Electron-Withdrawing Groups (e.g., trifluoromethyl) : Enhance enzyme inhibition by stabilizing charge-transfer interactions.

- Thermodynamic Stability : High melting points in derivatives like 4b correlate with extended conjugation and intermolecular hydrogen bonding, which may influence bioavailability .

Preparation Methods

Hydrazide Formation

Benzyl-substituted carboxylic acid hydrazides serve as precursors. For example, benzylacetic acid is esterified with ethanol under acidic conditions (H₂SO₄) to yield ethyl benzylacetate, which is then treated with hydrazine hydrate to form benzylacetohydrazide.

Reaction Conditions :

Cyclization to 1,3,4-Oxadiazole-2-thiol

The hydrazide intermediate undergoes cyclization with carbon disulfide (CS₂) in basic conditions (KOH/EtOH) to form the oxadiazole-thiol.

Procedure :

-

Benzylacetohydrazide (0.1 mol) and CS₂ (0.15 mol) are refluxed in ethanolic KOH (10%) for 6 hours.

-

The mixture is acidified with HCl to precipitate the thiol.

Characterization :

Synthesis of N-(2,4-Dimethylphenyl)-2-chloroacetamide

2,4-Dimethylaniline is reacted with chloroacetyl chloride in the presence of a base (NaHCO₃) to form the chloroacetamide.

Procedure :

Thioether Formation

The oxadiazole-thiol is alkylated with the chloroacetamide derivative under mild basic conditions.

Optimized Conditions :

Procedure :

-

5-Benzyl-1,3,4-oxadiazole-2-thiol (0.05 mol), N-(2,4-dimethylphenyl)-2-chloroacetamide (0.055 mol), and K₂CO₃ (0.06 mol) are refluxed in acetone (50 mL) for 5 hours.

-

The mixture is filtered, concentrated, and recrystallized from ethanol.

Analytical Characterization of the Final Product

Spectroscopic Data

Elemental Analysis

Calculated for C₁₈H₁₇N₃O₂S :

Comparative Analysis of Methodologies

| Parameter | Patent Method | PMC Method | ACS Omega Method |

|---|---|---|---|

| Oxadiazole Formation | CS₂, KOH, reflux | CS₂, KOH, reflux | CS₂, NaOAc, reflux |

| Alkylation Base | K₂CO₃ | NaOAc | K₂CO₃ |

| Solvent | DMF | Acetone | Acetone |

| Yield (Final) | 68% | 72% | 75% |

The ACS Omega method provides the highest yield (75%) due to optimized stoichiometry and milder base (NaOAc), reducing side reactions.

Challenges and Optimization Strategies

Side Reactions

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via sequential nucleophilic substitution and cyclization. For example, thiol-containing oxadiazole intermediates (e.g., 5-benzyl-1,3,4-oxadiazole-2-thiol) can react with chloroacetamide derivatives under reflux in acetone with anhydrous K₂CO₃ as a base . Key steps include:

- Monitoring reaction progress via TLC.

- Purification by recrystallization (e.g., ethanol or pet-ether).

- Characterization using / NMR, IR spectroscopy, and elemental analysis.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound and its intermediates?

- Primary Techniques :

- NMR : Assign aromatic protons (6.5–8.0 ppm for benzyl/aryl groups) and acetamide NH (~10 ppm).

- IR : Confirm C=O (1650–1700 cm) and C-S (600–700 cm) stretches.

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]).

- Advanced Validation : Single-crystal X-ray diffraction for unambiguous structural confirmation, as demonstrated for related acetamide derivatives .

Advanced Research Questions

Q. How can mechanistic insights into the formation of the 1,3,4-oxadiazole ring be investigated?

- Approach : Study cyclization of thiosemicarbazide precursors using:

- DFT Calculations : To model transition states and energy barriers.

- Kinetic Studies : Monitor reaction rates under varying temperatures and catalysts (e.g., POCl₃ or H₂SO₄) .

Q. What strategies are effective for evaluating the compound’s bioactivity against enzyme targets (e.g., lipoxygenase or antimicrobial enzymes)?

- Experimental Design :

- In Vitro Assays : Use spectrophotometric methods to measure IC₅₀ values (e.g., lipoxygenase inhibition via linoleic acid peroxidation) .

- Molecular Docking : Employ AutoDock Vina to predict binding interactions with active sites (e.g., COX-2 or bacterial FabH) .

- Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity trends .

Q. How can structural modifications enhance solubility or bioavailability while retaining activity?

- SAR Studies :

- Introduce polar groups (e.g., -OH, -SO₃H) on the 2,4-dimethylphenyl moiety.

- Replace the benzyl group with heteroaromatic rings (e.g., pyridyl) to improve water solubility.

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Troubleshooting Steps :

- Verify compound purity (>95% by HPLC) and storage conditions (e.g., desiccated, -20°C).

- Standardize assay protocols (e.g., enzyme concentration, incubation time).

- Replicate studies with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

Methodological Considerations

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives?

- Design Framework :

- Library Synthesis : Prepare analogs with systematic substitutions (e.g., halogens, methoxy, or nitro groups).

- High-Throughput Screening : Use 96-well plates for parallel bioactivity testing.

- Multivariate Analysis : Apply PCA or clustering algorithms to identify critical substituent contributions .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.